molecular formula C13H12N2O3 B14206697 5-Amino-2-(2-hydroxyanilino)benzoic acid CAS No. 765288-64-0

5-Amino-2-(2-hydroxyanilino)benzoic acid

Cat. No.: B14206697
CAS No.: 765288-64-0
M. Wt: 244.25 g/mol
InChI Key: JJSJFPZADCLBKB-UHFFFAOYSA-N
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Description

5-Amino-2-(2-hydroxyanilino)benzoic acid is an organic compound with the molecular formula C13H11NO3 It is a derivative of benzoic acid, featuring both amino and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2-hydroxyanilino)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-aminobenzoic acid with 2-hydroxyaniline under specific conditions. This reaction typically requires a catalyst and may be carried out in an organic solvent at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as one-pot synthesis techniques. These methods aim to optimize yield and reduce reaction times by combining multiple steps into a single process. For example, a one-pot synthesis method for 2-((2-aminobenzoyl)amino)benzoic acid derivatives has been reported, achieving high yields and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2-hydroxyanilino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amino-substituted benzoic acids .

Scientific Research Applications

5-Amino-2-(2-hydroxyanilino)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(2-hydroxyanilino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(2-hydroxyanilino)benzoic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.

Properties

CAS No.

765288-64-0

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

5-amino-2-(2-hydroxyanilino)benzoic acid

InChI

InChI=1S/C13H12N2O3/c14-8-5-6-10(9(7-8)13(17)18)15-11-3-1-2-4-12(11)16/h1-7,15-16H,14H2,(H,17,18)

InChI Key

JJSJFPZADCLBKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C=C2)N)C(=O)O)O

Origin of Product

United States

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